3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
The compound “3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid” is a derivative of 5-methyl-3-(trifluoromethyl)-1H-pyrazole . It is used for research and development purposes .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . Among the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Scientific Research Applications
Synthesis and Chemical Properties
One of the primary research applications of this compound involves its synthesis and the exploration of its chemical properties. Jones et al. (1996) detailed the synthesis of a series of trifluoromethylazoles, including derivatives similar to the compound , which are used to measure pH in biological media by 19F NMR spectroscopy. This technique leverages the unique electronic environments introduced by the trifluoromethyl group, highlighting the compound's utility in analytical chemistry (Jones et al., 1996).
Catalysis and Chemical Transformations
Research also delves into the use of related pyrazole derivatives as catalysts or intermediates in organic synthesis. Tayebi et al. (2011) demonstrated the use of a sulfuric acid ester as a recyclable catalyst for the synthesis of bis(pyrazol-5-ols), suggesting that derivatives of the target compound could facilitate the formation of complex heterocyclic structures, potentially enhancing the efficiency of synthetic routes in medicinal chemistry and material science (Tayebi et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-5-4-6(8(9,10)11)12-13(5)3-2-7(14)15/h4H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEOMEFTMGDULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
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